3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole

Description

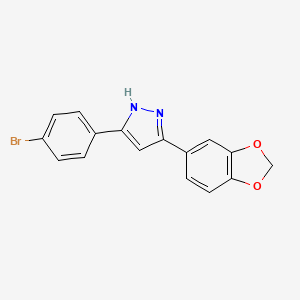

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole (commonly referred to as anle138b in research contexts) is a pyrazole-based small molecule notable for its role in inhibiting α-synuclein (α-syn) aggregation, a pathological hallmark of Parkinson’s disease (PD) and related synucleinopathies . The compound features a benzodioxole moiety at the 3-position and a 4-bromophenyl group at the 5-position of the pyrazole core (Figure 1). Its mechanism involves binding to oligomeric forms of α-syn, preventing further aggregation and neurotoxicity . Preclinical studies in transgenic mouse models demonstrated that anle138b reduces α-syn oligomer accumulation, mitigates neurodegeneration, and slows disease progression . This positions it as a promising therapeutic candidate for PD, though clinical validation is ongoing.

Properties

CAS No. |

651717-21-4 |

|---|---|

Molecular Formula |

C16H11BrN2O2 |

Molecular Weight |

343.17 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) |

InChI Key |

QZXZYQJJZUUGIL-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure features a benzodioxole moiety and a bromophenyl group, which are known to enhance various biological interactions. This article aims to summarize the biological activities attributed to this compound, supported by relevant studies and data.

Structural Information

- Molecular Formula : C16H11BrN2O2

- Molecular Weight : 343.18 g/mol

- SMILES Notation : C1OC2=C(O1)C=C(C=C2)C=CC(=N)C3=CC=C(C=C3)Br

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazoles with bromine substituents showed enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in aggressive cancer subtypes .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole have shown notable antifungal and antibacterial activities. The exact mechanism through which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

In a study focused on the evaluation of pyrazole derivatives against breast cancer, it was found that the specific structure of 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole led to significant cytotoxicity in MDA-MB-231 cells. The study utilized the Combination Index method to analyze the synergistic effects when combined with doxorubicin, indicating a potential pathway for enhancing therapeutic efficacy in resistant cancer types .

Case Study 2: Inflammatory Response Modulation

Another research effort explored the anti-inflammatory effects of pyrazoles in vitro. While direct data on this specific compound was not available, related pyrazoles were shown to inhibit the expression of pro-inflammatory markers in human cell lines. This suggests that 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole may exhibit similar properties, warranting further investigation into its mechanism of action .

Data Tables

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

- Structure : Differs from anle138b by replacing the benzodioxole group with a trifluoromethyl (-CF₃) group and incorporating a p-tolyl substituent.

- Activity : Acts as a sulfinamidine derivative and structural analog of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Exhibits anti-inflammatory properties, synthesized in 71% yield via continuous flow methods .

- Key Difference : While anle138b targets neurodegeneration, this compound’s trifluoromethyl group enhances lipophilicity and COX-2 affinity, typical of anti-inflammatory agents.

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- Structure : Oxadiazole core with bromophenyl and chlorophenyl substituents.

- Activity : Demonstrates 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin .

Neuroprotective and α-Synuclein-Targeting Analogs

Diphenyl-pyrazole (DPP) Derivatives

Anle138b belongs to the DPP class, where the pyrazole core is substituted with two aryl groups. Other DPP analogs include:

- CLR01 : A molecular tweezer that disrupts α-syn aggregation via hydrophobic interactions, but lacks the pyrazole scaffold .

- KYP-20479821 : A prolyl oligopeptidase inhibitor with a distinct tricyclic structure, indirectly reducing α-syn toxicity .

- Comparison : Anle138b’s benzodioxole and bromophenyl groups confer specificity for α-syn oligomers, whereas CLR01 and KYP-20479821 act through broader mechanisms.

Structural Derivatives with Uncharacterized Activity

4-[5-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4a)

- Structure : Dihydropyrazole core with benzodioxole and benzenesulfonamide groups.

- Synthesis : Isolated as a dark yellow solid (30% yield, mp 196–198°C) .

- Potential Application: Sulfonamide substituents suggest possible enzyme inhibition (e.g., carbonic anhydrase), though specific biological data are lacking.

3-(4-Bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3)

- Structure : Methyl group at the 5-position instead of benzodioxole.

- Properties : Formula C₁₀H₉BrN₂; simpler structure with reduced steric bulk compared to anle138b .

- Hypothesized Use : Methyl groups often enhance metabolic stability, but its biological profile remains unstudied.

Data Tables

Table 1: Structural and Functional Comparison of Anle138b and Key Analogs

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Anle138b | C₁₆H₁₁BrN₂O₂ | 357.18 | ~3.5 | Low (lipophilic) |

| 1-(4-Bromophenyl)-5-(p-tolyl)-3-(CF₃)-1H-pyrazole | C₁₇H₁₂BrF₃N₂ | 399.19 | ~4.2 | Moderate |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | 237.10 | ~2.8 | High |

Discussion of Key Findings

- Substituent Impact : The benzodioxole group in anle138b enhances binding to α-syn oligomers, while bromophenyl contributes to π-π stacking with amyloidogenic regions. Analogs with trifluoromethyl or sulfonamide groups diverge into anti-inflammatory or enzyme-inhibitory roles.

- Therapeutic Specificity : Anle138b’s efficacy in PD models is attributed to its oligomer-selective binding, unlike broader anti-aggregation agents like EGCG .

- Synthetic Accessibility : Continuous flow methods (e.g., for the Celecoxib analog ) highlight advances in pyrazole synthesis, though anle138b’s benzodioxole moiety requires multi-step organic reactions.

Preparation Methods

Step 1: Bromination of a Precursor

A 5-arylpyrazole is brominated at the para-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).

Continuous Flow Synthesis

This scalable method employs microreactor technology to optimize reaction kinetics and heat dissipation.

Process :

- Reagent Mixing : Hydrazine hydrate and a β-bromo-α-(ethylsulfinyl)cinnamonitrile sulfoxide are fed into a flow reactor.

- Cycloaddition : Reaction at elevated temperatures (80–100°C) for 10–15 minutes.

- Purification : Continuous extraction and crystallization in-line.

Benefits :

- Yield : 71% (higher than batch methods).

- Scalability : Suitable for industrial production.

Organocatalytic Three-Component Reactions

A pyrrolidine-BzOH salt catalyst facilitates consecutive double condensation reactions to form 1,3-diarylallylidene pyrazolones, a precursor to the target compound.

Reaction Pathway :

- Component 1 : 4-Unsubstituted pyrazolone.

- Component 2 : Aryl/heteroarylaldehyde (e.g., 4-bromobenzaldehyde).

- Component 3 : Aryl methyl ketone (e.g., piperonal-derived ketone).

Conditions :

- Catalyst : Pyrrolidine-BzOH salt (5 mol%).

- Solvent : Dioxane, 80°C, 12 h.

Yield : 75–85% (analogous systems).

Radiosynthesis of Precursors

Though focused on radiolabeling, this method highlights precursor synthesis for fluorine-18 derivatives.

Steps :

- Fluorination : 6-Nitropiperonal → 6-[¹⁸F]fluoropiperonal using [¹⁸F]fluoride and copper catalysts.

- Cycloaddition : Condensation with 3′-bromophenylacetylene via click chemistry.

Key Data :

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Fluorination | Et₄NCO₃, Cu catalyst | 96% | |

| Cycloaddition | Tosylhydrazide, HATU, DIPEA | 15% |

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity | References |

|---|---|---|---|---|

| Cycloaddition (batch) | 65–90% | Low | Moderate | |

| Continuous Flow | 71% | High | High | |

| Organocatalytic | 75–85% | Moderate | Low | |

| Multi-Step Organic | 45–55% | Moderate | High |

Critical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.